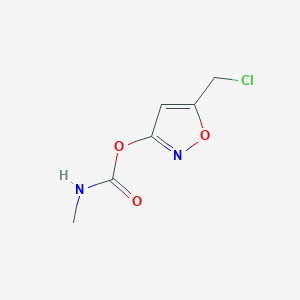

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

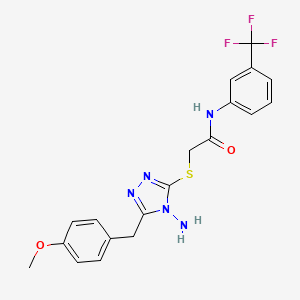

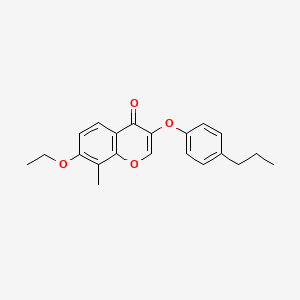

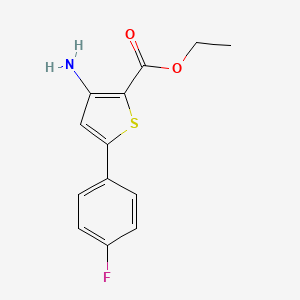

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is a type of carbamate compound. Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH) . They include organic compounds obtained by replacing one or more of the hydrogen atoms by other organic functional groups .

Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) linked to the same carbon atom . The exact molecular structure of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, they can be formed from the reaction of ammonia with methyl chloroformate or dimethyl carbonate . They can also be formed via alcoholysis of carbamoyl chlorides .Physical And Chemical Properties Analysis

Carbamates, such as methyl carbamate, are typically colorless solids . They have a molar mass of 75 g/mol . The solubility of carbamates in water is 20 g/L . The exact physical and chemical properties of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate would require more specific information or experimental data.科学的研究の応用

Tautomerism and Basicity Studies

Isoxazoles, including derivatives similar to 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate, have been studied for their tautomerism. Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds with five-membered rings, highlighting the influence of substituents on tautomeric equilibria and basicity of isoxazoles (Boulton & Katritzky, 1961).

Antitumor Applications

Compounds structurally related to 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate have shown promise in antitumor applications. Stevens et al. (1984) synthesized a novel broad-spectrum antitumor agent, indicating the potential of isoxazole derivatives in cancer therapy (Stevens et al., 1984).

Chemical Synthesis and Functionalization

The reactivity of chloroglyoximes with aryl isocyanates to yield monocarbamates demonstrates the versatility of chloromethyl isoxazole derivatives in synthetic chemistry, as explored by Witek, Czekanski, and Kaczmarek (1990) (Witek et al., 1990). Similarly, Potkin et al. (2015) discussed the synthesis of functional isoxazole derivatives from (5-arylisoxazol-3-yl)chloromethanes, highlighting the chemical diversity achievable through nucleophilic substitutions (Potkin et al., 2015).

Drug Development and Bioactivation

The development of bioactive molecules featuring isoxazole rings has been a significant area of research. Bylund et al. (2012) reported on the bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles, which underscores the pharmacokinetic considerations in drug design involving isoxazole derivatives (Bylund et al., 2012).

Material Science and Drug Delivery

Isoxazole derivatives have also found applications in materials science, particularly in drug delivery systems. Sun et al. (2021) explored the dual functions of pH-sensitive cationic Zr-MOFs for drug loading and high-sensitivity fluorescence detection, indicating the potential of isoxazole-based compounds in enhancing drug delivery efficacy (Sun et al., 2021).

作用機序

Target of Action

The primary targets of carbamate compounds, such as 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate, are often enzymes in the nervous system, specifically acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .

Mode of Action

Carbamates inhibit the activity of acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic neuron . The overstimulation can result in a range of effects, from twitching and tremors to paralysis and death, depending on the dose and the organism .

Biochemical Pathways

The inhibition of acetylcholinesterase by carbamates affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning . The overstimulation caused by the accumulation of acetylcholine can disrupt these processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carbamates like 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate can vary. Carbamates are generally well absorbed by ingestion, inhalation, and dermal exposure . They are distributed throughout the body and are metabolized primarily in the liver . The metabolites are usually excreted in the urine .

Result of Action

The primary result of the action of 5-(chloromethyl)-3-isoxazolyl N-methylcarbamate is the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system . This can cause a range of symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome), as well as muscle weakness, breathing difficulties, and seizures .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, certain soil types can enhance the degradation of carbamates, reducing their persistence in the environment . Temperature, humidity, and pH can also affect the stability and efficacy of these compounds . Furthermore, the presence of other chemicals can influence the toxicity of carbamates .

将来の方向性

特性

IUPAC Name |

[5-(chloromethyl)-1,2-oxazol-3-yl] N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-8-6(10)11-5-2-4(3-7)12-9-5/h2H,3H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYVZOKFXZYGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=NOC(=C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-3-isoxazolyl N-methylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)

![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)

![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)

![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)

![2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2923790.png)